

# BIIB028 & Metabolite Pharmacokinetic Data

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

| Parameter         | BIIB028 (CF3647, Prodrug)                                                                                   | CF2772 (Active Metabolite) |
|-------------------|-------------------------------------------------------------------------------------------------------------|----------------------------|
| Plasma Half-Life  | 0.5 hours [1]                                                                                               | 2.1 hours [1]              |
| Dosing            | Intravenous, twice weekly in 21-day cycles [1]                                                              | -                          |
| Metabolic Pathway | In vivo dephosphorylation to CF2772 [1]                                                                     | -                          |
| Key Finding       | Negligible difference in concentration-time curves between Day 1 and Day 18, indicating no accumulation [1] | -                          |

## Experimental Protocol from the Phase I Study

The pharmacokinetic data was generated through a phase I dose-finding study with the following methodology [1]:

- **Trial Design:** Standard 3+3 dose escalation design in patients with advanced solid tumors.
- **BIIB028 Administration:** Administered intravenously over 30 minutes (later extended to 1 hour at higher doses for better tolerance) at doses ranging from 6 to 192 mg/m<sup>2</sup> [1].
- **Blood Sampling for PK:**

- **For 30-minute infusion (Cohorts 1–6):** Blood samples were collected pre-dose, and at 0.083, 0.25, 0.5, 0.75, 1, 1.5, 2.5, 4.5, 8.5, and 24 hours after the start of the infusion on Days 1 and 18 [1].
- **For 1-hour infusion (Cohort 7):** Blood samples were taken pre-dose, and at 0.083, 0.25, 0.5, 1.0, 1.25, 1.5, 2, 3, 5, and 9 hours after the start of the infusion [1].
- **Bioanalysis:** Plasma concentrations of the prodrug BIIB028 (CF3647) and its active metabolite CF2772 were quantified using mass spectrometry [1].
- **PK Analysis:** The pharmacokinetics of both analytes were evaluated by **non-compartmental analysis (NCA)** using WinNonlin Phoenix version 6.1 software [1].

The diagram below illustrates the metabolic pathway and pharmacokinetic behavior of BIIB028.



[Click to download full resolution via product page](#)

*BIIB028 metabolic activation and elimination pathway.*

## Mechanism and Clinical Context

- **Mechanism of Action:** BIIB028 is a prodrug designed to be converted in the body to its active form, **CF2772**. This active metabolite inhibits Heat Shock Protein 90 (Hsp90) by binding to its N-terminal

ATP-binding pocket, disrupting the chaperone function and leading to the degradation of oncogenic client proteins critical for cancer cell survival [1].

- **Pharmacodynamic Evidence:** The study confirmed target engagement by demonstrating a dose-dependent increase in Hsp70 in peripheral blood mononuclear cells and a decrease in circulating HER2-extracellular domain at dose levels  $\geq 48$  mg/m<sup>2</sup>, consistent with Hsp90 inhibition [1].
- **Safety and Tolerability:** The maximum tolerated dose (MTD) was established at 144 mg/m<sup>2</sup>. The most common drug-related toxicities were grade 1-2 fatigue, diarrhea, nausea, vomiting, hot flushes, and abnormal dreams [1].

### **Need Custom Synthesis?**

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Study of BIIB , a selective heat shock protein 90 inhibitor, in... 028 [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BIIB028 & Metabolite Pharmacokinetic Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b547871#biib028-pharmacokinetics-plasma-half-life>]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)